

Endocrine Disruption Potential of 2,2'-Methylenebis(4-t-butylphenol): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2'-Methylenebis(4-t-butylphenol)*

Cat. No.: B3057375

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine disruption potential of **2,2'-Methylenebis(4-t-butylphenol)** (CAS No. 119-47-1), a chemical commonly used as an antioxidant. This document synthesizes available in vitro and in vivo data, details relevant experimental methodologies, and presents key signaling pathways and experimental workflows through structured data tables and graphical representations. While in vivo studies indicate a potential for reproductive toxicity at high doses, the available in vitro data on direct interactions with specific endocrine pathways, such as androgenic, thyroidal, and steroidogenic pathways, are limited. This guide aims to consolidate the existing information to inform future research and risk assessment activities.

Chemical Identity

- Chemical Name: 2,2'-Methylenebis(4-tert-butylphenol)
- CAS Number: 119-47-1[1]
- Synonyms: 2,2'-Methylenebis(6-tert-butyl-p-cresol), Antioxidant 2246, AO 2246[2]
- Molecular Formula: C₂₃H₃₂O₂

- Molecular Weight: 340.5 g/mol [\[2\]](#)
- Structure:

In Vitro Endocrine Disruption Potential

The available in vitro data on the endocrine disruption potential of **2,2'-Methylenebis(4-t-butylphenol)** is limited. The primary focus of existing studies has been on its estrogenic activity.

Estrogen Receptor Activity

Multiple sources indicate that **2,2'-Methylenebis(4-t-butylphenol)** does not exhibit estrogenic activity. An in vitro estrogen receptor (ER) alpha-binding assay showed no estrogenic activity[\[1\]](#). This is further supported by data from the U.S. Environmental Protection Agency's (EPA) ToxCast program, which shows a very low ER agonist area under the curve (AUC) value, suggesting inactivity.

Table 1: Summary of In Vitro Estrogen Receptor Activity Data

Assay Type	Endpoint	Result	Reference
Estrogen Receptor Alpha-Binding Assay	Estrogenic Activity	No activity reported	[1]
ToxCast ER Agonist Model	Area Under Curve (AUC)	0.00113	[3]

Androgen Receptor, Thyroid Hormone Receptor, and Steroidogenesis Activity

A comprehensive search of publicly available literature and databases did not yield any quantitative in vitro data for **2,2'-Methylenebis(4-t-butylphenol)** concerning its direct interaction with the androgen receptor (AR), thyroid hormone receptor (TR), or its potential to interfere with steroidogenesis (e.g., in the H295R assay). This represents a significant data gap in the endocrine disruption profile of this chemical.

In Vivo Reproductive and Developmental Toxicity

In vivo studies in animal models provide valuable information on the potential for a substance to cause adverse effects on the reproductive and endocrine systems.

Reproductive Toxicity

A reproduction/developmental toxicity screening study conducted in rats according to OECD Test Guideline 421 showed effects on both male and female reproductive parameters at higher dose levels.

Table 2: Summary of In Vivo Reproductive Toxicity Data in Rats (OECD TG 421)

Parameter	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Observed Effects at LOAEL and Above	Reference
Male Reproductive Toxicity	12.5[4]	42.3	Testicular toxicity, degeneration of spermatids, vacuolation of Sertoli cells.[4]	[4]
Female Reproductive Toxicity	50[4]	200	Decrease in the number of corpora lutea, implantation scars, and pups born.[4]	[4]

Developmental Toxicity

Developmental toxicity studies in rats have been conducted to assess the potential for adverse effects on the developing fetus.

Table 3: Summary of In Vivo Developmental Toxicity Data in Rats

Study Type	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Observed Effects at LOAEL and Above	Reference
Teratogenicity Study (Oral Gavage)	187 (Maternal Toxicity)	375	Maternal toxicity (hair fluffing, diarrhea, suppressed body weight gain), slight increase in fetal death. No teratogenic effects.	
Reproduction/Developmental Toxicity Screening (OECD TG 421)	200	800	Low body weight gain of offspring and increased number of stillbirths. [4]	[4]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays relevant to endocrine disruptor testing are outlined below.

In Vitro Assays

This assay is designed to identify substances that can act as agonists or antagonists to the estrogen receptor alpha (ER α).

- Principle: The assay utilizes a recombinant cell line (e.g., HeLa-9903) that contains a human ER α and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element. When an estrogenic substance binds to the ER α , the complex binds to the responsive element and activates the transcription of the reporter gene, leading to a measurable signal (e.g., luminescence).
- Procedure:

- Cell Culture: The recombinant cells are cultured in a multi-well plate format.
- Chemical Exposure: The cells are exposed to a range of concentrations of the test chemical, along with a vehicle control and a reference estrogen (e.g., 17 β -estradiol).
- Incubation: The plates are incubated to allow for receptor binding and reporter gene expression.
- Signal Detection: After incubation, the cells are lysed, and the activity of the reporter gene product is measured.
- Data Analysis: The response is expressed as a fold induction over the vehicle control, and concentration-response curves are generated to determine the EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ (half-maximal inhibitory concentration) for antagonists.

This assay identifies substances that can act as agonists or antagonists to the androgen receptor (AR).

- Principle: Similar to the ER transactivation assay, this test uses a recombinant cell line (e.g., AR-EcoScreen™) containing the human AR and an androgen-responsive reporter gene. Binding of an androgenic substance to the AR initiates a cascade leading to the expression of the reporter gene.
- Procedure:
 - Cell Culture: The specified cell line is cultured in multi-well plates.
 - Chemical Exposure: Cells are treated with various concentrations of the test chemical. For antagonist testing, the chemical is co-incubated with a known AR agonist (e.g., dihydrotestosterone).
 - Incubation: Plates are incubated to allow for cellular response.
 - Signal Detection: The activity of the reporter gene product is quantified.

- Data Analysis: Results are analyzed to determine the agonistic or antagonistic potential of the test substance, with calculation of EC₅₀ or IC₅₀ values.

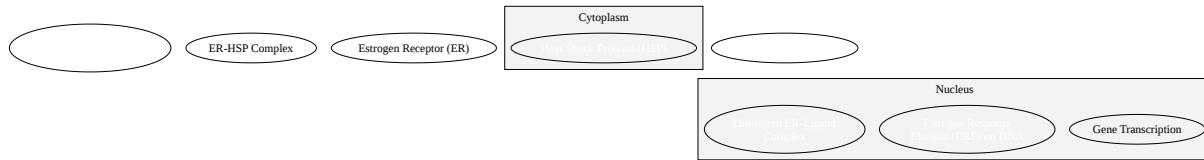
This in vitro assay is used to screen for chemicals that affect the production of steroid hormones.

- Principle: The human adrenal carcinoma cell line H295R is used as it expresses most of the key enzymes involved in steroidogenesis. The assay measures the production of testosterone and estradiol after exposure to a test chemical.
- Procedure:
 - Cell Culture: H295R cells are cultured in multi-well plates.
 - Chemical Exposure: Cells are exposed to a range of concentrations of the test chemical for 48 hours.
 - Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods like ELISA or LC-MS/MS.
 - Cell Viability: A cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity.
 - Data Analysis: Hormone concentrations are compared to a vehicle control to determine if the test chemical induces or inhibits steroidogenesis.

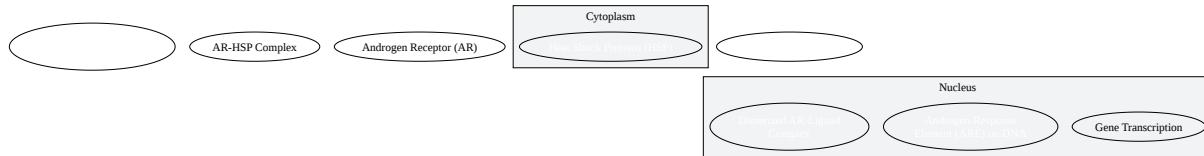
In Vivo Assays

This in vivo screening test provides information on the effects of a test substance on male and female reproductive performance and on the development of the offspring.

- Principle: The test substance is administered to male and female rats before, during, and after mating. The animals are observed for effects on fertility, pregnancy, maternal and paternal behavior, and the growth and development of the F1 generation.
- Procedure:

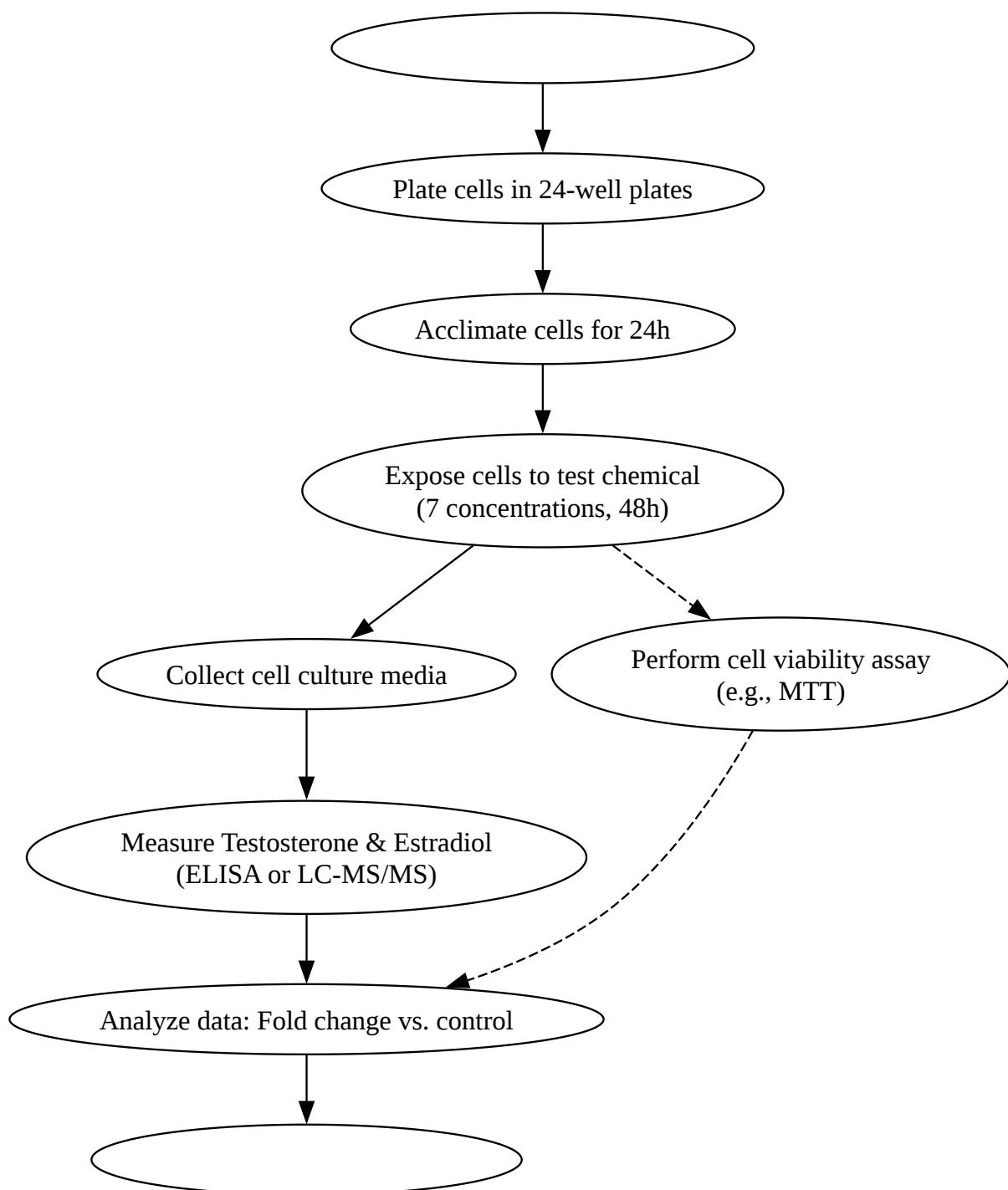

- Dosing: The test substance is administered daily by an appropriate route (e.g., oral gavage) to several groups of animals at different dose levels.
- Mating: After a pre-mating dosing period, one male and one female from the same dose group are paired for mating.
- Observation: Animals are observed for clinical signs of toxicity, effects on the estrous cycle, mating behavior, and pregnancy outcomes.
- Litter Examination: Pups are examined for viability, growth, and any developmental abnormalities.
- Necropsy: Parental animals and offspring are subjected to a gross necropsy, and reproductive organs are examined histopathologically.

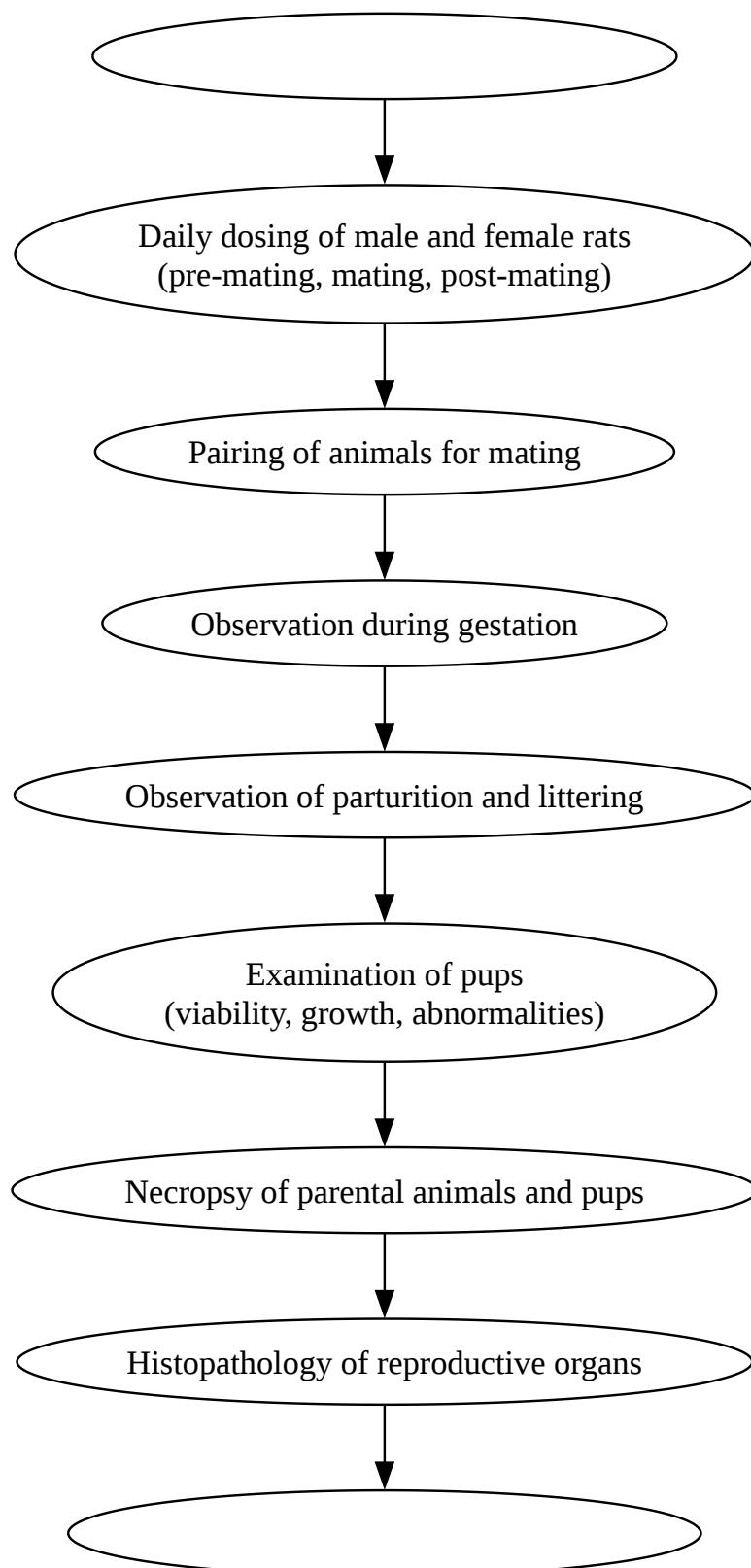
This study is designed to assess the potential of a substance to cause malformations in developing fetuses.


- Principle: Pregnant female rats are dosed with the test substance during the period of organogenesis (gestation days 6-15). The dams are euthanized just before term, and the fetuses are examined for external, visceral, and skeletal abnormalities.
- Procedure:
 - Dosing: The test substance is administered daily, typically by oral gavage, to pregnant dams at several dose levels.
 - Maternal Observation: Dams are monitored for clinical signs of toxicity, body weight changes, and food consumption.
 - Fetal Examination: Near the end of gestation, dams are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Signaling Pathways and Experimental Workflows

Signaling Pathways




[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Experimental Workflows

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Conclusion

The available data on the endocrine disruption potential of **2,2'-Methylenebis(4-t-butylphenol)** is incomplete. While in vitro evidence suggests a lack of estrogenic activity, there is a significant data gap regarding its potential to interact with androgen and thyroid hormone pathways, as well as its effects on steroidogenesis. In vivo studies in rats indicate that at high doses, the substance can cause reproductive toxicity in both males and females, and developmental effects in offspring. The observed testicular toxicity in males warrants further investigation to determine if this is mediated through an endocrine-related mechanism. Further research employing standardized in vitro assays is crucial to fully characterize the endocrine disruption potential of **2,2'-Methylenebis(4-t-butylphenol)** and to inform a comprehensive risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- To cite this document: BenchChem. [Endocrine Disruption Potential of 2,2'-Methylenebis(4-t-butylphenol): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3057375#endocrine-disruption-potential-of-2-2-methylenebis-4-t-butylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com